Abiraterone Tosylate is a compound derived from abiraterone, which is primarily used in the treatment of prostate cancer. Abiraterone functions as an antiandrogen, inhibiting androgen biosynthesis by targeting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). The tosylate form enhances the stability and solubility of the compound, making it more effective for therapeutic applications. Abiraterone is classified as an antineoplastic agent and belongs to the steroid derivative class of organic compounds.
Abiraterone Tosylate is synthesized from abiraterone acetate, which was first described in 1993 and received FDA approval in 2011. The compound is marketed under various brand names, including Zytiga, and has been developed through collaborative efforts involving multiple research organizations and pharmaceutical companies.
Abiraterone Tosylate is synthesized through a multi-step chemical process involving the modification of abiraterone acetate. The synthesis typically includes:
The tosylation reaction generally employs tosyl chloride in the presence of a base such as pyridine to facilitate the substitution reaction. This method allows for the formation of a stable tosylate derivative that retains the pharmacological properties of abiraterone while improving its characteristics for drug formulation.
The molecular formula for Abiraterone Tosylate can be represented as C₃₄H₄₃N₃O₄S. The compound's structure features:
Abiraterone Tosylate undergoes various chemical reactions that are crucial for its function:
Abiraterone exerts its therapeutic effects primarily through the inhibition of CYP17A1:
Studies indicate that abiraterone can significantly lower serum testosterone levels in patients with metastatic castration-resistant prostate cancer.
Abiraterone Tosylate is primarily used in clinical settings for:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: